molecular formula C11H9NO2S B1630066 Methyl 5-(thiophen-3-yl)nicotinate CAS No. 893735-04-1

Methyl 5-(thiophen-3-yl)nicotinate

Cat. No.: B1630066
CAS No.: 893735-04-1
M. Wt: 219.26 g/mol
InChI Key: JOWDTYYMNWKMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(thiophen-3-yl)nicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a methyl ester group at position 3 and a thiophen-3-yl moiety at position 3. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the thiophene ring. Thiophene, a sulfur-containing heterocycle, enhances π-conjugation and may influence binding interactions in biological systems or optoelectronic applications.

Properties

CAS No.

893735-04-1

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

methyl 5-thiophen-3-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)10-4-9(5-12-6-10)8-2-3-15-7-8/h2-7H,1H3

InChI Key

JOWDTYYMNWKMQJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=CC(=C1)C2=CSC=C2

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

  • This compound: Features a thiophene ring at position 4.
  • Methyl 5-methylnicotinate (CAS 106726-82-3) : Substituted with a methyl group at position 5. The alkyl group offers steric bulk but lacks the electronic modulation of heterocycles .
  • Ethyl 5-methylnicotinate (CAS 62150-46-3) : An ethyl ester variant with similar steric effects but increased lipophilicity due to the longer alkyl chain .
  • Methyl 5-(bromomethyl)nicotinate : Contains a bromomethyl group, enabling further functionalization (e.g., nucleophilic substitution) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent LogP* (Predicted) Solubility (Organic Solvents)
This compound ~223.25 Thiophen-3-yl 2.1 High in DCM, THF
Methyl 5-methylnicotinate 167.15 Methyl 1.4 Moderate in MeOH, EtOAc
Ethyl 5-methylnicotinate 181.18 Ethyl 1.8 High in EtOAc, CHCl3
Methyl 5-(bromomethyl)nicotinate 230.03 Bromomethyl 1.9 Moderate in DCM

*LogP values estimated via computational tools (e.g., ChemDraw).

Key Observations :

  • Bromomethyl derivatives exhibit reactivity for further modifications, such as Suzuki couplings or nucleophilic substitutions .

Research Findings and Challenges

  • Reactivity Differences : Thiophene’s electron-rich nature may direct electrophilic attacks to its ring rather than the pyridine core, contrasting with methyl/bromomethyl analogs where pyridine-directed reactions dominate .
  • Hydrolysis Stability : The methyl ester group in nicotinates is generally stable under basic conditions, but thiophene’s electron-donating effects could accelerate ester hydrolysis compared to alkyl-substituted analogs .

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for constructing biaryl systems. For Methyl 5-(thiophen-3-yl)nicotinate, this approach involves coupling a halogenated nicotinate derivative with thiophen-3-ylboronic acid.

Procedure :

  • Starting Material : Methyl 5-bromonicotinate is prepared via bromination of methyl nicotinate using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C.
  • Coupling Reaction : The brominated nicotinate (1 equiv) is reacted with thiophen-3-ylboronic acid (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in a toluene/water (3:1) mixture at 90°C for 12 hours.
  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield the target compound.

Yield : 68–72%.
Advantages : High regioselectivity and compatibility with ester functional groups.
Limitations : Requires synthesis of boronic acid derivatives, which may involve multi-step preparation.

Cyclization Strategies for Pyridine Ring Formation

Graebe-Ullmann Carbazole Synthesis

Adapted from pyridine ring-forming reactions, this method constructs the pyridine core with pre-installed thiophene substituents.

Procedure :

  • Intermediate Synthesis : 1-(2-Pyridyl)benzotriazole is reacted with methyl 6-chloronicotinate at 150–160°C to form a triazolylnicotinate intermediate.
  • Cyclization : The intermediate undergoes thermal decomposition in polyphosphoric acid at 180°C, eliminating nitrogen gas and forming the pyridine ring.
  • Thiophene Introduction : Post-cyclization alkylation with 3-(bromomethyl)thiophene in ethanol using NaH as a base yields the thiophene-substituted nicotinate.

Yield : 40–45% for cyclization; 60–65% for alkylation.
Key Considerations : Polyphosphoric acid facilitates high-temperature cyclization but requires careful handling.

Oxidation-Esterification Sequential Route

Oxidation of Methyl-Substituted Pyridines

This two-step approach involves oxidizing a methyl group to a carboxylic acid, followed by esterification.

Procedure :

  • Oxidation : 5-(Thiophen-3-yl)-3-methylpyridine is oxidized using KMnO₄ in aqueous HCl at 30°C for 18 hours. The reaction produces 5-(thiophen-3-yl)nicotinic acid, with byproducts (e.g., dipicolinic acid) removed via pH-controlled precipitation.
  • Esterification : The carboxylic acid is refluxed with methanol and H₂SO₄ (catalytic) for 6 hours, followed by neutralization with NaHCO₃ and extraction with dichloromethane.

Yield : 75–80% for oxidation; >90% for esterification.
Purity : ≥99% after recrystallization from ethanol.

Direct Esterification of Preformed Nicotinic Acid Derivatives

Carbodiimide-Mediated Esterification

For pre-synthesized 5-(thiophen-3-yl)nicotinic acid, esterification is achieved using coupling agents.

Procedure :

  • Activation : 5-(Thiophen-3-yl)nicotinic acid (1 equiv) is treated with DCC (1.1 equiv) and DMAP (0.1 equiv) in dry THF at 0°C for 1 hour.
  • Ester Formation : Methanol (2 equiv) is added, and the mixture is stirred at room temperature for 12 hours.
  • Purification : The product is isolated via filtration and washed with cold ether.

Yield : 85–88%.
Advantages : Mild conditions suitable for acid-sensitive substrates.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Suzuki-Miyaura 68–72 ≥98 High regioselectivity Requires boronic acid synthesis
Graebe-Ullmann 40–45 ≥95 Single-pot cyclization Low yield, harsh conditions
Oxidation-Esterification 75–80 ≥99 Scalable, high purity Multi-step, byproduct formation
Carbodiimide-Mediated 85–88 ≥97 Mild conditions Costly coupling agents

Q & A

Advanced Question

  • Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes/receptors (e.g., kinases) .
  • Cellular Studies : Dose-response assays (IC₅₀/EC₅₀) in cancer cell lines, with Western blotting to assess pathway inhibition (e.g., MAPK/ERK) .
  • Computational Modeling : Docking simulations (AutoDock, Schrödinger) predict interactions with active sites, validated by mutagenesis studies .

How does the compound’s stability vary under different experimental conditions?

Advanced Question

  • pH Stability : Hydrolysis of the methyl ester occurs in alkaline conditions (pH > 10), requiring neutral buffers for biological assays .
  • Photodegradation : Thiophene and pyridine rings are susceptible to UV-induced degradation; storage in amber vials is recommended .
  • Thermal Stability : Decomposition above 150°C, verified by thermogravimetric analysis (TGA) .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced Question
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Purity : HPLC purity thresholds (>95% vs. >98%) impact activity; impurities may act as inhibitors or enhancers .
  • Structural Analogues : Subtle changes (e.g., chloro vs. bromo substituents) alter target selectivity .

What analytical techniques are essential for characterizing this compound?

Q. Methodological Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regioisomers and confirms coupling reactions .
  • Mass Spectrometry : HRMS differentiates isotopic patterns for brominated derivatives .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

How can synthetic routes be optimized for higher yield and scalability?

Advanced Question

  • Catalyst Screening : Palladium nanoparticles (PdNPs) improve coupling efficiency compared to traditional Pd(PPh₃)₄ .
  • Flow Chemistry : Continuous flow reactors reduce reaction times and enhance reproducibility for large-scale synthesis .
  • Workup Optimization : Liquid-liquid extraction with ethyl acetate minimizes product loss during purification .

What are the key differences between this compound and its structural analogs?

Basic Question

Analog Key Feature Impact
Methyl 5-bromo-2-methoxynicotinateMethoxy substituentReduced electrophilicity, altered enzyme inhibition
5-(Thiophen-3-yl)phenolLack of methyl esterLower solubility and bioavailability
Ethyl 5-cyano-6-methylnicotinateCyano groupEnhanced binding to cytochrome P450 enzymes

What are the potential degradation pathways and by-products of this compound?

Advanced Question

  • Hydrolysis : Methyl ester → carboxylic acid under basic conditions .
  • Oxidation : Thiophene ring → sulfoxide/sulfone derivatives in the presence of H₂O₂ or mCPBA .
  • Photolysis : Ring-opening reactions generate reactive intermediates, detected via LC-MS .

How can computational tools guide the design of derivatives with improved properties?

Advanced Question

  • QSAR Models : Predict logP and solubility using Molinspiration or SwissADME .
  • MD Simulations : Assess binding stability (RMSD/RMSF metrics) over 100-ns trajectories (GROMACS) .
  • ADMET Prediction : ProTox-II or pkCSM evaluates toxicity and pharmacokinetics early in design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.